molecular formula C18H18N4O2S B6434350 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 838100-65-5

2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No. B6434350
CAS RN: 838100-65-5
M. Wt: 354.4 g/mol
InChI Key: MWOPBJLELIRWHP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodiazole ring, a pyridine ring, a sulfanyl group, and a morpholine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzodiazole ring could be formed through a condensation reaction of an o-phenylenediamine with a carboxylic acid . The pyridine ring could be introduced through a cross-coupling reaction . The sulfanyl group could be introduced through a nucleophilic substitution reaction, and the morpholine ring could be formed through a ring-closing reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzodiazole and pyridine rings are aromatic, which means they are planar and have a delocalized π electron system . The sulfanyl group is a good nucleophile and can participate in various reactions . The morpholine ring is a heterocycle that contains both a nitrogen and an oxygen atom .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the benzodiazole ring could undergo electrophilic substitution reactions, the pyridine ring could undergo nucleophilic substitution reactions, the sulfanyl group could undergo oxidation reactions, and the morpholine ring could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, its stability would be affected by the presence of aromatic rings, and its reactivity would be affected by the presence of reactive functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive, it could be potentially hazardous. Additionally, if it is intended to be used as a drug, it would need to be thoroughly tested for toxicity and side effects .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action. Additionally, if it is intended to be used as a drug, it would need to undergo preclinical and clinical testing .

properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-16(22-8-10-24-11-9-22)12-25-18-13(4-3-7-19-18)17-20-14-5-1-2-6-15(14)21-17/h1-7H,8-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOPBJLELIRWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-morpholinoethanone

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